![molecular formula C13H18N2O2 B1390942 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid CAS No. 1094420-75-3](/img/structure/B1390942.png)
2-[(1-Methylpiperidin-4-yl)amino]benzoic acid
Overview
Description
“2-[(1-Methylpiperidin-4-yl)amino]benzoic acid” is a chemical compound with the molecular formula C13H18N2O2 . It belongs to the class of organic compounds known as phenylpiperidines .
Molecular Structure Analysis
The molecular structure of “2-[(1-Methylpiperidin-4-yl)amino]benzoic acid” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzoic acid group via an amino linkage . The piperidine ring is also substituted at the 1-position with a methyl group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.297 . It appears as a powder at room temperature . The melting point is reported to be between 235-239 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- Researchers have developed novel synthetic pathways and methodologies for compounds related to 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid. For instance, a study by Alvarez-Ibarra, Luján, and Quiroga-Feijóo (2010) focuses on the synthesis of novel chiral ligands based on l-pipecolinic acid, demonstrating unique stereocontrol in reactions involving benzaldehyde and diethylzinc (Alvarez-Ibarra et al., 2010).
- Another study by Koroleva et al. (2012) elaborates on an efficient in situ synthesis of a closely related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, which is a key intermediate in the synthesis of imatinib (Koroleva et al., 2012).
Biological and Medicinal Applications
- Research by Setsukinai et al. (2003) developed novel fluorescence probes, including 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect highly reactive oxygen species in biological systems. This highlights potential applications in understanding oxidative stress and its biological implications (Setsukinai et al., 2003).
Material Science and Corrosion Inhibition
- Amino acid compounds structurally similar to 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid have been studied as corrosion inhibitors. Yadav, Sarkar, and Purkait (2015) investigated the effectiveness of such compounds in preventing steel corrosion, combining electrochemical and theoretical approaches (Yadav et al., 2015).
Analytical and Diagnostic Techniques
- In analytical chemistry, derivatives of benzoic acid, including 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid, have been utilized in mass spectrometry. Lee et al. (2009) explored the use of TEMPO-Bz-conjugated peptide cations for peptide sequencing, illustrating the compound's utility in biochemical analysis (Lee et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 2-[(1-Methylpiperidin-4-yl)amino]benzoic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, but current information is limited .
Result of Action
As research progresses, we can expect to gain a better understanding of these effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors affect 2-[(1-methylpiperidin-4-yl)amino]benzoic acid is currently unavailable .
Safety and Hazards
properties
IUPAC Name |
2-[(1-methylpiperidin-4-yl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-15-8-6-10(7-9-15)14-12-5-3-2-4-11(12)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIQUDKVTAYCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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